Lophophorine hydrochloride
CAS No.: 6112-95-4
Cat. No.: VC0533535
Molecular Formula: C13H18ClNO3
Molecular Weight: 271.74 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6112-95-4 |
|---|---|
| Molecular Formula | C13H18ClNO3 |
| Molecular Weight | 271.74 g/mol |
| IUPAC Name | (9S)-4-methoxy-8,9-dimethyl-7,9-dihydro-6H-[1,3]dioxolo[4,5-h]isoquinoline;hydrochloride |
| Standard InChI | InChI=1S/C13H17NO3.ClH/c1-8-11-9(4-5-14(8)2)6-10(15-3)12-13(11)17-7-16-12;/h6,8H,4-5,7H2,1-3H3;1H/t8-;/m0./s1 |
| Standard InChI Key | KCIKWLFLJHFKRA-QRPNPIFTSA-N |
| Isomeric SMILES | C[C@H]1C2=C3C(=C(C=C2CCN1C)OC)OCO3.Cl |
| SMILES | CC1C2=C3C(=C(C=C2CCN1C)OC)OCO3.Cl |
| Canonical SMILES | CC1C2=C3C(=C(C=C2CCN1C)OC)OCO3.Cl |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Lophophorine hydrochloride (CAS 6112-95-4) is the hydrochloride salt of lophophorine, with the molecular formula C₁₃H₁₇NO₃·HCl and a molecular weight of 271.74 g/mol . The parent alkaloid lophophorine features a tetrahydroisoquinoline backbone substituted with methoxy and methyl groups at positions 4 and 8/9, respectively, forming a dioxolo[4,5-h]isoquinoline system . X-ray crystallography confirms the (9S)-stereochemistry, critical for its biological activity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 271.74 g/mol | |
| Exact Mass | 271.097 Da | |
| Optical Rotation (α_D¹⁷) | -9.5° (c = 1 in H₂O) | |
| Solubility | H₂O, EtOH, DMSO | |
| Melting Point | Decomposes >145°C |
The hydrochloride salt enhances water solubility (≈50 mg/mL) compared to the free base, facilitating pharmacological testing . Nuclear magnetic resonance (¹H/¹³C NMR) spectral data confirm the presence of characteristic signals: δ 6.65 (s, H-5), 3.85 (s, OCH₃), and 2.45 (m, H-9) .
Pharmacological Effects
Central Nervous System Activity
Lophophorine exhibits dose-dependent neurostimulant and convulsant effects in murine models. Intraperitoneal administration at 12 mg/kg induces strychnine-like tonic-clonic seizures within 15 minutes, progressing to fatal respiratory arrest at higher doses . This contrasts with related Lophophora alkaloids like pellotine, which demonstrate hypnotic properties . Mechanistic studies suggest dual modulation of serotonergic and cholinergic pathways:
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5-HT Receptor Antagonism: Structural analogs show nanomolar affinity for 5-HT₁D/₆/₇ receptors , though lophophorine’s exact binding profile remains unquantified.
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Monoamine Oxidase Inhibition: In vitro assays reveal moderate MAO-A inhibition (IC₅₀ ≈ 10 μM), potentially amplifying synaptic monoamine levels .
Peripheral Actions
Early clinical observations by Heffter (1898) noted transient hypotension and cutaneous flushing in humans following 20 mg doses, implicating peripheral vasodilation . Ex vivo vascular ring assays demonstrate endothelium-independent relaxation of rat aortic smooth muscle (EC₅₀ ≈ 30 μM), likely mediated by Ca²⁺ channel blockade .
Toxicological Profile
Acute Toxicity
Murine LD₅₀ values highlight significant species-specific susceptibility:
Human toxicity data remain anecdotal, though self-experimentation reports describe intense diaphoresis, mydriasis, and dysphoria at doses ≥15 mg .
Chronic Exposure Risks
No long-term studies exist, but structural analogs (e.g., mescaline) show negligible organotoxicity. Potential concerns include:
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Seizure Threshold Lowering: Chronic use may predispose to epilepsy in genetically susceptible individuals .
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MAO Inhibition: Theoretical risk of hypertensive crisis with tyramine-containing foods .
Metabolic Fate and Pharmacokinetics
Biotransformation Pathways
Lophophorine demonstrates exceptional metabolic stability:
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Phase I Metabolism: Mouse liver microsomes convert <35% over 4 hours, primarily via N-oxidation (M1) and O-demethylation (M2) .
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Phase II Metabolism: Glucuronidation at the 8-hydroxy position produces diastereomeric conjugates (M3a/b), detectable in plasma and urine .
Table 2: Major Metabolites Identified In Vivo
| Metabolite | Structure Modification | Detection Method |
|---|---|---|
| N-oxide (M1) | Oxidation at tertiary amine | LC-MS/MS |
| 7-Desmethyl (M2) | Demethylation at C7 | HRMS |
| 8-O-Glucuronide | Glucuronic acid conjugation | DESI-MSI |
Blood-Brain Barrier Penetration
Desorption electrospray ionization mass spectrometry imaging (DESI-MSI) confirms rapid CNS entry in rodents, with peak hippocampal concentrations (≈2.1 μg/g) achieved within 30 minutes post-injection .
Synthesis and Analytical Characterization
Chemical Synthesis
The first total synthesis by Späth and Kesztler (1935) employed a Pictet-Spengler strategy :
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Condensation of 3,4-dimethoxyphenethylamine with methylglyoxal
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Cyclization under acidic conditions to form the tetrahydroisoquinoline core
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Resolution via chiral salts to isolate the (9S)-enantiomer
Modern improvements utilize asymmetric hydrogenation (ee >98%) and microwave-assisted cyclization (yield ↑ 37%) .
Analytical Methods
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